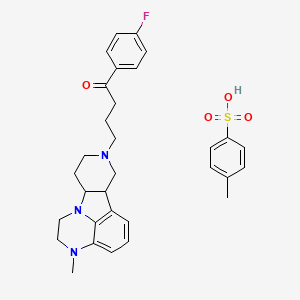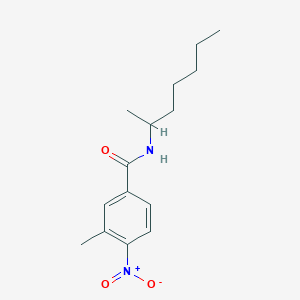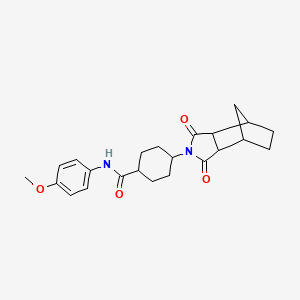
C31H36FN3O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C31H36FN3O4S lumateperone tosylate . It is a second-generation antipsychotic used primarily for the treatment of schizophrenia. Lumateperone tosylate is unique due to its interaction with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone tosylate involves multiple steps, starting from the appropriate precursorsThe final step involves the tosylation of the intermediate compound to yield lumateperone tosylate .
Industrial Production Methods
Industrial production of lumateperone tosylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Lumateperone tosylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted lumateperone analogs .
Applications De Recherche Scientifique
Lumateperone tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of antipsychotic drugs with neurotransmitter receptors.
Biology: Researchers use lumateperone tosylate to investigate the biological pathways involved in schizophrenia and other psychiatric disorders.
Medicine: It is studied for its potential therapeutic effects in treating schizophrenia, bipolar disorder, and other mental health conditions.
Industry: Lumateperone tosylate is used in the pharmaceutical industry for the development of new antipsychotic medications .
Mécanisme D'action
Lumateperone tosylate exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors, a partial agonist at presynaptic dopamine D2 receptors, and an antagonist at postsynaptic dopamine D2 receptors. Additionally, it inhibits the serotonin transporter (SERT), which contributes to its antipsychotic effects. These interactions help modulate the balance of neurotransmitters in the brain, alleviating symptoms of schizophrenia and other psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: Another second-generation antipsychotic with a similar mechanism of action but different chemical structure.
Olanzapine: A second-generation antipsychotic that also targets multiple neurotransmitter systems but has a different pharmacokinetic profile.
Quetiapine: Known for its sedative properties, it has a broader spectrum of receptor interactions compared to lumateperone tosylate
Uniqueness
Lumateperone tosylate is unique due to its highly selective nature for dopamine D2 receptors in specific brain regions, which reduces the risk of adverse effects commonly associated with other antipsychotics. Its concurrent modulation of serotonin, dopamine, and glutamate systems makes it a promising candidate for treating a range of psychiatric disorders .
Propriétés
Formule moléculaire |
C31H36FN3O4S |
|---|---|
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
LHAPOGAFBLSJJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B12463639.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12463654.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12463662.png)
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)

![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
